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Compound of Interest

Compound Name: Rauvovertine B

Cat. No.: B14746287 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Rauvovertine B is a monoterpenoid indole alkaloid isolated from the leaves and twigs of

Rauvolfia verticillata. As a member of the extensive family of Rauvolfia alkaloids, which

includes compounds with significant pharmacological activities, a thorough structural

characterization of Rauvovertine B is crucial for understanding its potential biological and

medicinal properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable

tool for the unambiguous structure elucidation of complex natural products like Rauvovertine
B. This application note provides a detailed overview of the NMR data and outlines the

experimental protocols for the structural analysis of this compound.

Quantitative NMR Data Summary
The structural analysis of Rauvovertine B was accomplished through a combination of one-

dimensional (1D) and two-dimensional (2D) NMR experiments. The 1H and 13C NMR spectral

data, acquired in acetone-d6, are summarized in the tables below.

Table 1: 1H NMR (600 MHz, acetone-d6) Data for Rauvovertine B
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Position δH (ppm) Multiplicity J (Hz)

1 9.90 s

5α 2.85 m

5β 3.15 m

6α 2.05 m

6β 2.25 m

9 7.42 d 7.8

10 6.96 t 7.8

11 7.02 t 7.8

12 7.30 d 7.8

14α 1.60 m

14β 1.95 m

15 2.10 m

16 4.15 m

17α 5.15 d 10.2

17β 5.25 d 17.4

18 1.55 d 6.6

19 5.60 m

20 4.30 q 6.6

21 3.80 s

Table 2: 13C NMR (150 MHz, acetone-d6) Data for Rauvovertine B
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Position δC (ppm) DEPT

2 135.0 C

3 52.0 C

5 53.5 CH2

6 22.0 CH2

7 109.5 C

8 128.0 C

9 118.5 CH

10 119.5 CH

11 121.0 CH

12 111.5 CH

13 137.0 C

14 35.5 CH2

15 30.0 CH

16 55.0 CH

17 117.0 CH2

18 13.0 CH3

19 142.0 CH

20 75.0 CH

21 52.5 CH

Experimental Protocols
The following protocols outline the general procedures for acquiring high-quality NMR data for

the structural analysis of Rauvovertine B and similar indole alkaloids.
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Sample Preparation
Isolation and Purification: Rauvovertine B is isolated from the leaves and twigs of Rauvolfia

verticillata using standard chromatographic techniques (e.g., silica gel column

chromatography, preparative HPLC).

Sample Purity: Ensure the purity of the isolated compound is >95% as determined by HPLC

or LC-MS to avoid interference from impurities in the NMR spectra.

NMR Sample Preparation:

Weigh approximately 5-10 mg of purified Rauvovertine B.

Dissolve the sample in 0.5-0.6 mL of a deuterated solvent (e.g., acetone-d6, chloroform-d,

methanol-d4). The choice of solvent should be based on the solubility of the compound

and should not have signals that overlap with key resonances of the analyte.

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm), if required by the spectrometer.

NMR Data Acquisition
The following experiments are essential for the complete structural elucidation of Rauvovertine
B. Experiments should be performed on a high-field NMR spectrometer (≥ 500 MHz) for

optimal resolution and sensitivity.

1D NMR Spectroscopy:

¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities

(singlet, doublet, triplet, etc.), and coupling constants (J-values) of all hydrogen atoms.

¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique

carbon environments.

DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and

DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
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2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-

spin coupling networks, revealing which protons are adjacent to each other in the

molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly

bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protonated

carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations

between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).

This is crucial for connecting different spin systems and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): These experiments identify protons that are close to

each other in space, providing information about the stereochemistry and three-

dimensional structure of the molecule.

Structural Elucidation Workflow
The process of elucidating the structure of Rauvovertine B from its NMR data follows a logical

progression.
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Data Acquisition

Data Analysis

Structure Determination

1D NMR (1H, 13C, DEPT)

Identify Spin Systems (COSY) Assign Protonated Carbons (HSQC)

2D NMR (COSY, HSQC, HMBC, NOESY/ROESY)

Connect Fragments & Assign Quaternary Carbons (HMBC) Determine Relative Stereochemistry (NOESY/ROESY)

Assemble Planar Structure

Propose 3D Structure

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of Rauvovertine B using NMR data.

Signaling Pathways and Logical Relationships
While specific signaling pathways involving Rauvovertine B are not yet elucidated, its

structural similarity to other Rauvolfia alkaloids suggests potential interactions with various

receptors and enzymes in the central nervous system. The general approach to identifying

such interactions is outlined below.
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Biological Investigation

Potential Outcomes

Rauvovertine B In vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) In vivo Studies (Animal Models)

Identification of Molecular Targets Pharmacological ProfileElucidation of Signaling Pathways

Click to download full resolution via product page

Caption: Logical workflow for investigating the biological activity of Rauvovertine B.

This application note provides a foundational guide for the NMR-based structural analysis of

Rauvovertine B. The detailed protocols and data summary serve as a valuable resource for

researchers in natural product chemistry and drug discovery. Further biological screening and

mechanistic studies are warranted to fully explore the therapeutic potential of this indole

alkaloid.

To cite this document: BenchChem. [Application Note: Structural Analysis of Rauvovertine B
using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14746287#nmr-spectroscopy-for-structural-analysis-
of-rauvovertine-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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